molecular formula C10H13NO B584765 (1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol CAS No. 153758-56-6

(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol

Cat. No. B584765
CAS RN: 153758-56-6
M. Wt: 163.22
InChI Key: BGGIPVPHBWWEJT-UHFFFAOYSA-N
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Description

“(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol” is a compound that has been used in asymmetric synthesis of vinylmorpholines by palladium-catalyzed tandem allylic substitutions with amino alcohols . It has a molecular weight of 163.22 .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs has been a topic of interest in medicinal chemistry. These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . A commonly used synthetic strategy involves the reaction of phenylethylamine with dimethoxymethane in the presence of aq. HCl at 100 °C .


Molecular Structure Analysis

The molecular structure of “(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol” is complex. The compound is part of the larger group of isoquinoline alkaloids, which includes 1,2,3,4-tetrahydroisoquinolines (THIQ) .


Physical And Chemical Properties Analysis

The compound has a boiling point of 307.9°C at 760 mmHg and a melting point of 180-182°C . It has a molar refractivity of 50.0±0.3 cm³ and a polar surface area of 38 Ų .

Scientific Research Applications

Medicinal Chemistry

1,2,3,4-Tetrahydroisoquinoline analogs, including “(1,2,3,4-Tetrahydroisoquinolin-1-yl)methanol”, have been extensively studied in medicinal chemistry . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The heterocyclic scaffold of these compounds has garnered a lot of attention in the scientific community, leading to the development of novel analogs with potent biological activity .

Antibacterial Property

A novel compound synthesized from 1,2,3,4-tetrahydroisoquinoline was evaluated for its antibacterial property against eight pathogenic bacterial strains . The compound showed significant susceptibility against the strains, particularly Staphylococcus .

PD-1/PD-L1 Protein-Protein Interaction Inhibition

1,2,3,4-Tetrahydroisoquinoline-based small-molecule inhibitors have been designed to inhibit the PD-1/PD-L1 protein-protein interaction . This interaction plays a crucial role in immune evasion by cancer cells, and its inhibition can enhance the body’s immune response against cancer .

C(1)-Functionalization

Various heterogeneous catalysts have been explored for the C(1)-functionalization of 1,2,3,4-Tetrahydroisoquinolines (THIQs) with alkynes . This functionalization can lead to the synthesis of a wide range of biologically active compounds .

Structural-Activity Relationship (SAR) Studies

The structural-activity relationship (SAR) of 1,2,3,4-tetrahydroisoquinoline analogs has been extensively studied . These studies provide insights into the relationship between the structure of these compounds and their biological activity, guiding the design of more potent analogs .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinolin-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-4,10-12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGGIPVPHBWWEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

153758-56-6
Record name 1,2,3,4-tetrahydroisoquinolin-1-ylmethanol
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